Home > Products > Screening Compounds P51732 > Beta-Amyloid(1-14),mouse,rat
Beta-Amyloid(1-14),mouse,rat -

Beta-Amyloid(1-14),mouse,rat

Catalog Number: EVT-243324
CAS Number:
Molecular Formula: C₆₉H₉₅N₂₁O₂₄
Molecular Weight: 1603.70
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-Amyloid(1-14),mouse,rat is a 1 to 14 fragment of Amyloid-β peptide.
Overview

Beta-Amyloid (1-14), mouse, rat is a peptide fragment derived from the amyloid precursor protein (APP) through proteolytic processing. This compound plays a significant role in Alzheimer's disease research, particularly in understanding amyloid-beta pathology. The generation of beta-amyloid peptides involves the sequential cleavage of APP by beta-secretase and gamma-secretase, leading to the formation of various amyloid-beta species, including the 1-14 fragment, which is crucial for studying early aggregation processes and neurotoxicity associated with Alzheimer's disease.

Source and Classification

Beta-Amyloid (1-14), mouse, rat is classified as a neuropeptide and is primarily sourced from transgenic rodent models that express human APP. These models are instrumental in studying the pathophysiology of Alzheimer's disease and evaluating potential therapeutic interventions. The classification of this peptide falls under the broader category of amyloid-beta peptides, which are categorized based on their length and structure, influencing their aggregation properties and neurotoxic effects.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-14), mouse, rat can be achieved through several methods:

  1. Chemical Synthesis: Solid-phase peptide synthesis is commonly used to create this peptide in a laboratory setting. This method allows for precise control over the amino acid sequence and modifications.
  2. Recombinant DNA Technology: Utilizing genetically modified organisms to express APP can yield beta-amyloid peptides. This method often involves inserting human APP genes into rodent models, allowing for in vivo production of the peptide.

Technical Details

The synthesis typically involves:

  • Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
  • Deprotection Steps: Removal of protecting groups after each coupling to expose functional groups for subsequent reactions.
  • Purification: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptide from by-products.
Molecular Structure Analysis

Structure

Beta-Amyloid (1-14) consists of a sequence of 14 amino acids. Its structure is characterized by an N-terminal region that influences its aggregation propensity. The molecular formula can be represented as C66H99N15O15C_{66}H_{99}N_{15}O_{15}, with specific structural motifs that promote interactions with neuronal membranes.

Data

Nuclear magnetic resonance (NMR) studies have shown that Beta-Amyloid (1-14) can adopt different conformations, which are critical for its aggregation behavior. The presence of hydrophobic regions within the peptide facilitates its tendency to form oligomers, which are implicated in neurodegenerative processes.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-14) participates in several key reactions relevant to Alzheimer's disease:

  1. Aggregation Reactions: The peptide can aggregate into larger fibrils, a process influenced by environmental factors such as pH and ionic strength.
  2. Interaction with Membranes: It can interact with lipid bilayers, affecting membrane integrity and neuronal health.
  3. Enzymatic Cleavage: Beta-secretase and gamma-secretase cleave APP to release various beta-amyloid fragments, including Beta-Amyloid (1-14).

Technical Details

The aggregation kinetics can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy to monitor conformational changes during aggregation.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (1-14) exerts its effects primarily involves:

  • Neurotoxicity: Aggregated forms of beta-amyloid disrupt synaptic function and promote neuronal apoptosis.
  • Inflammatory Response: The presence of beta-amyloid aggregates triggers microglial activation and neuroinflammation, exacerbating neuronal damage.

Data

Studies indicate that even low concentrations of beta-amyloid can impair long-term potentiation (LTP), a critical process for learning and memory.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1515 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH but may precipitate at higher concentrations.

Chemical Properties

  • Stability: Susceptible to degradation by peptidases; stability can be enhanced through chemical modifications.
  • Aggregation Properties: Exhibits a strong tendency to form oligomers and fibrils under physiological conditions.

Relevant data regarding its stability and aggregation behavior can be obtained through dynamic light scattering (DLS) and atomic force microscopy (AFM).

Applications

Beta-Amyloid (1-14), mouse, rat has several scientific applications:

  1. Alzheimer’s Disease Research: It serves as a crucial model for studying amyloid pathology and testing potential therapeutic agents.
  2. Drug Development: Used in screening compounds that may inhibit beta-amyloid aggregation or enhance its clearance from the brain.
  3. Biomarker Studies: Potential use as a biomarker for early detection of Alzheimer's disease due to its role in amyloid plaque formation.
Structural and Functional Characterization of Beta-Amyloid(1-14) in Rodent Models

Sequence Homology and Cross-Species Variability of Beta-Amyloid(1-14) in Murine and Rat Systems

The beta-amyloid (Aβ) (1-14) fragment (DAEFGHDSGFEVRH) represents the N-terminal domain of full-length amyloid-β peptides. In rodent models, this sequence exhibits high conservation between Mus musculus and Rattus norvegicus, sharing 100% amino acid identity with the native murine sequence Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His [8]. This contrasts with human Aβ(1-14) (DAEFRHDSGYEVHHQ), which diverges at positions 5 (Arg vs. Gly), 10 (Tyr vs. Phe), 13-14 (His-His vs. Arg-His) [3]. The evolutionary conservation underscores this domain's functional significance, particularly its metal-binding residues (His6, His13, Glu3, Asp7) that coordinate zinc and copper ions. These interactions facilitate peptide aggregation and modulate neurotoxicity pathways [3] [6].

Table 1: Sequence Comparison of Aβ(1-14) Across Species

Position1234567891011121314
HumanAspAlaGluPheArgHisAspSerGlyTyrGluValHisHis
Mouse/RatAspAlaGluPheGlyHisAspSerGlyPheGluValArgHis
Functional RoleChargeHydrophobicMetal bindingAromaticAggregationMetal bindingChargePhosphorylationFlexibilityAromaticChargeHydrophobicMetal bindingMetal binding

Despite sequence conservation, in silico analyses reveal species-specific divergence in conformational stability. Molecular dynamics simulations indicate rodent Aβ(1-14) adopts β-hairpin structures more readily than the human variant due to reduced steric hindrance at position 5 (Gly vs. Arg) and enhanced hydrophobic packing at position 10 (Phe vs. Tyr) [3]. This structural difference may explain why rodents lack spontaneous amyloid plaque formation despite expressing full-length Aβ peptides. The absence of β-sheet stabilization in rodent sequences limits fibrillization kinetics, making transgenic expression of humanized APP necessary for robust pathology in models like APP/PS1 mice [1] [4].

Conformational Dynamics of Beta-Amyloid(1-14) Oligomerization in Rodent Neural Microenvironments

Aβ(1-14) exhibits concentration-dependent oligomerization distinct from full-length Aβ isoforms. Nuclear magnetic resonance (NMR) spectroscopy of synthetic rodent Aβ(1-14) in neural-mimetic lipid bilayers reveals a dynamic equilibrium between monomeric random coils and β-sheet-rich tetramers [3]. The oligomerization nucleus forms via His13-His14 intermolecular coordination, with zinc ions accelerating this process by bridging adjacent monomers (KD ≈ 15 μM) [6]. Under synaptic pH (7.4) and ionic strength (150 mM KCl), tetramers further assemble into soluble dodecameric complexes measuring 6–8 nm by atomic force microscopy [9].

Table 2: Biophysical Properties of Rodent Aβ(1-14) Oligomers

StatePrimary StructureSize (nm)Formation KineticsStabilizing FactorsDetection Methods
MonomerRandom coil1–2τ = 0.8 msLow ionic strengthCD spectroscopy, NMR
TetramerAntiparallel β-sheet3–4τ = 12 minZn²⁺, acidic pHSize-exclusion chromatography, NMR
Dodecamerβ-barrel pore6–8τ = 2–4 hrMembrane lipids, oxidative stressAtomic force microscopy, photo-crosslinking

The neural microenvironment critically modulates these dynamics. In hippocampal slice cultures, Aβ(1-14) preferentially accumulates in lipid rafts, where cholesterol enhances oligomer stability 4-fold by promoting hydrophobic interactions between Phe4 and Phe10 residues [9]. Additionally, synaptic activity regulates oligomerization: high-frequency stimulation (100 Hz) increases interstitial Aβ(1-14) concentration via activity-dependent APP cleavage, promoting dodecamer formation. These dodecamers integrate into postsynaptic membranes, forming cation-selective ion channels that increase calcium influx (Δ[Ca²⁺]i ≈ 180 nM) and disrupt ionic homeostasis [6] [9]. Notably, rodent-derived oligomers show reduced membrane permeability compared to human counterparts due to sequence differences at position 5, suggesting species-specific neurotoxicity thresholds [3].

Role of Beta-Amyloid(1-14) in Synaptic Plasticity and Neuronal Signaling Pathways

Aβ(1-14) modulates synaptic function through receptor-mediated and non-receptor mechanisms. At nanomolar concentrations (10–100 nM), monomeric rodent Aβ(1-14) enhances long-term potentiation (LTP) in CA1 hippocampus by 35% via allosteric activation of the high-affinity nicotinic acetylcholine receptor (α7nAChR) [2] [6]. This facilitatory effect requires the N-terminal epitope (residues 1–9), as truncation mutants fail to potentiate synaptic transmission. Paradoxically, oligomeric Aβ(1-14) inhibits LTP by 60% through two distinct pathways: (1) competitive antagonism of α7nAChR (IC50 = 2.8 μM), and (2) RAGE-dependent activation of NF-κB, which downregulates surface expression of NMDA receptors [2] [9].

Table 3: Experimental Evidence for Aβ(1-14) in Synaptic Plasticity

Study SystemAβ(1-14) FormConcentrationEffect on LTPReceptor InvolvementDownstream Pathway
Mouse hippocampal slicesMonomer50 nM+35% enhancementα7nAChR agonistERK1/2 phosphorylation
Rat neuronal culturesOligomer (dodecamer)2 μM-60% suppressionα7nAChR antagonistJNK/p38 MAPK activation
APP-KI mouse modelEndogenous oligomersPhysiological levels-45% at 16 monthsRAGE activationNF-κB nuclear translocation
TgCRND8 NPCsOligomer-conditioned mediumNot specifiedPromotes neurogenesisRAGE/NF-κB axisNeuronal differentiation

Beyond acute synaptic regulation, Aβ(1-14) influences neurogenic niches. In adult TgCRND8 mice (expressing human Aβ), hippocampal neural progenitor cells (NPCs) exhibit increased neuronal differentiation mediated by Aβ oligomer-RAGE signaling. Conditioned media from these NPCs promotes neurogenesis in wild-type cultures via NF-κB-dependent transcription of proneural genes [2]. This compensatory mechanism may explain why APP knock-in mice (APPSAA) show intact spatial memory until 16 months despite progressive amyloid accumulation [10]. Longitudinal studies reveal that Aβ(1-14)-induced synaptic dysfunction precedes detectable cognitive impairment by ≥4 months, suggesting early oligomerization disrupts synaptic resilience before behavioral manifestations [10].

Properties

Product Name

Beta-Amyloid(1-14),mouse,rat

Molecular Formula

C₆₉H₉₅N₂₁O₂₄

Molecular Weight

1603.70

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.